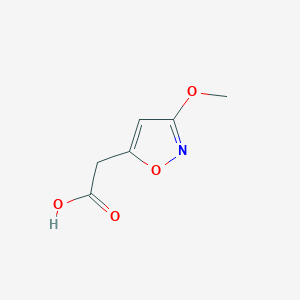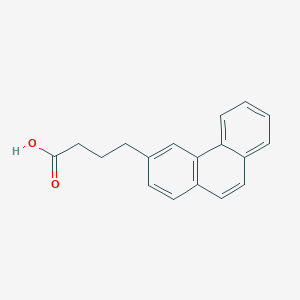
4-(3-Phenanthryl)butanoic acid
概要
説明
HIV-1 Nef-IN-1 is a small molecule inhibitor specifically designed to target the Nef protein of the Human Immunodeficiency Virus type 1 (HIV-1). The Nef protein plays a crucial role in the pathogenesis of HIV-1 by enhancing viral replication, promoting immune escape, and modulating various host cell signaling pathways . By inhibiting Nef, HIV-1 Nef-IN-1 aims to reduce viral infectivity and improve immune recognition of infected cells.
準備方法
合成経路と反応条件: HIV-1 Nef-IN-1の合成は、通常、重要な中間体の形成と最終的なカップリング反応を含む複数のステップを含みます。一般的な合成経路には以下が含まれます。
コア構造の形成: HIV-1 Nef-IN-1のコア構造は、一連の縮合反応と環化反応によって合成されます。
官能基の修飾: Nefタンパク質への結合親和性と特異性を高めるために、さまざまな官能基がコア構造に導入されます。
最終カップリング反応: 最終生成物は、カップリング反応によって得られ、多くの場合、N,N'-ジシクロヘキシルカルボジイミド(DCC)や1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング剤が使用されます。
工業的製造方法: HIV-1 Nef-IN-1の工業的製造には、高収率と高純度を確保しながら、合成経路をスケールアップすることが含まれます。これには通常以下が含まれます。
反応条件の最適化: 温度、溶媒、反応時間などの反応条件は、収率を最大化するように最適化されます。
精製: 最終生成物は、再結晶、クロマトグラフィー、蒸留などの技術を使用して、所望の純度に精製されます。
3. 化学反応解析
反応の種類: HIV-1 Nef-IN-1は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
置換: 置換反応は、官能基を置換することを伴い、通常は求核剤または求電子剤を使用します。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: アミンなどの求核剤、ハロアルカンなどの求電子剤。
主な生成物: これらの反応によって形成される主な生成物は、関与する特定の官能基によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化された化合物を生成する可能性があります。
4. 科学研究への応用
HIV-1 Nef-IN-1は、以下を含む、幅広い科学研究への応用があります。
化学: Nef阻害剤の化学的特性と反応性を研究するためのツール化合物として使用されます。
生物学: HIV-1の病因と宿主細胞の相互作用におけるNefの役割を調査するために、細胞および分子生物学研究で使用されます。
医学: Nefを介したウイルスの複製と免疫回避を阻害することにより、HIV-1感染の治療のための潜在的な治療薬として研究されています。
産業: Nefタンパク質を標的とする新しい抗レトロウイルス薬の開発に使用されています。
化学反応の分析
Types of Reactions: HIV-1 Nef-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, electrophiles such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
HIV-1 Nef-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of Nef inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of Nef in HIV-1 pathogenesis and host cell interactions.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1 infection by inhibiting Nef-mediated viral replication and immune evasion.
Industry: Utilized in the development of new antiretroviral drugs targeting the Nef protein.
作用機序
HIV-1 Nef-IN-1は、Nefタンパク質に結合し、宿主細胞のシグナル伝達分子との相互作用を阻害することで効果を発揮します。関与する主要な分子標的と経路には以下が含まれます。
T細胞受容体シグナル伝達: Nefは、シグナル伝達成分の細胞内トラフィックを変えることで、T細胞受容体シグナル伝達を調節します.
ユビキチン・プロテアソーム系: Nefは、ユビキチン・プロテアソーム系を介して、さまざまな細胞タンパク質の安定性を調節します.
類似化合物との比較
HIV-1 Nef-IN-1は、Nefタンパク質を特異的に標的とする点でユニークです。類似の化合物には以下が含まれます。
ヒドロキシピラゾールNef結合化合物: これらの化合物もNefタンパク質を標的としますが、結合親和性と特異性が異なる場合があります.
PROTACベースのNef阻害剤: これらの阻害剤は、プロテオリシス標的キメラ(PROTAC)アプローチを使用して、Nefタンパク質を分解します.
Nef-SFK阻害剤: NefとSrcファミリーキナーゼ(SFKs)との相互作用を阻害することにより、Nefを介したシグナル伝達経路を遮断する化合物.
特性
IUPAC Name |
4-phenanthren-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-18(20)7-3-4-13-8-9-15-11-10-14-5-1-2-6-16(14)17(15)12-13/h1-2,5-6,8-12H,3-4,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIVWTWKIQOBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160129 | |
| Record name | 4-(3-Phenanthryl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13728-56-8 | |
| Record name | 4-(3-Phenanthryl)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013728568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenanthrenebutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-Phenanthryl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


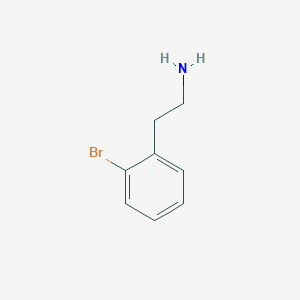
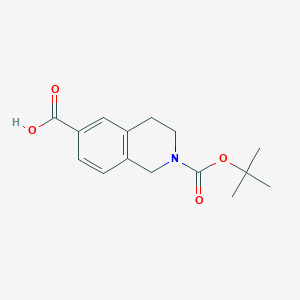
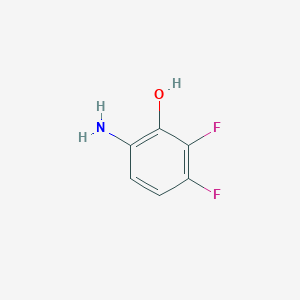
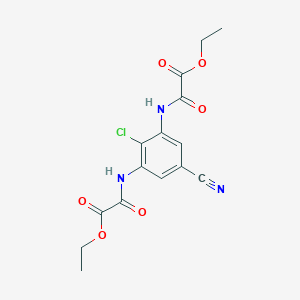
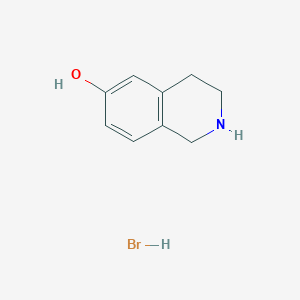
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
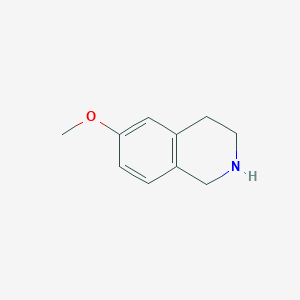
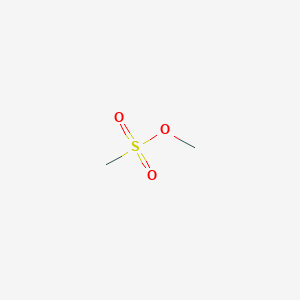
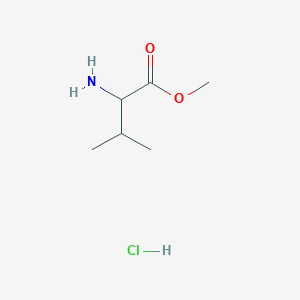

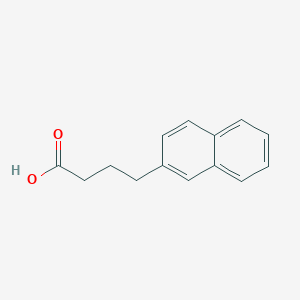
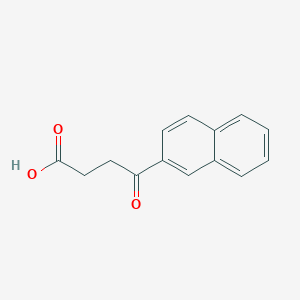
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)
